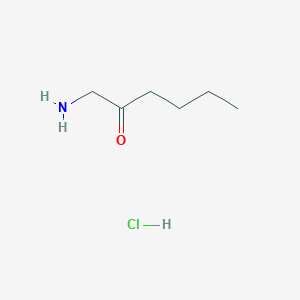

1-Amino-2-hexanone hydrochloride

Description

Chemical Significance of α-Aminoketone Structural Motifs

The α-aminoketone motif is a valuable synthon in organic chemistry, serving as a building block for a wide array of more complex molecules. researchgate.netrsc.org The bifunctional nature of these compounds, possessing both a nucleophilic amino group and an electrophilic carbonyl group, allows for a diverse range of chemical transformations. wikipedia.org They are key intermediates in the synthesis of various nitrogen-containing heterocycles, amino alcohols, and other valuable organic compounds. wikipedia.org

In the realm of medicinal chemistry, the α-aminoketone scaffold is present in numerous pharmacologically active agents. This structural unit is often a key component for the biological activity of these molecules, interacting with enzymes and receptors in biological systems. rsc.org For instance, derivatives of α-aminoketones have been investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov

Positional Isomerism and Structural Context of 1-Amino-2-hexanone Hydrochloride

Positional isomerism is a key concept in understanding the structure and properties of organic molecules. In the context of aminohexanones, the relative positions of the amino and keto groups along the six-carbon chain define the specific isomer. This compound features the amino group on the first carbon (C1) and the ketone group on the second carbon (C2).

Other positional isomers would include, for example, 2-amino-1-hexanone, 3-amino-2-hexanone, and so on. Each of these isomers, while having the same molecular formula, would exhibit distinct chemical and physical properties due to the different electronic and steric environments of the functional groups. The specific placement of the amino group at the α-position to the ketone in this compound imparts it with the characteristic reactivity of α-aminoketones.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

1-aminohexan-2-one;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-3-4-6(8)5-7;/h2-5,7H2,1H3;1H |

InChI Key |

RWCAZKKJQIFNJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 2 Hexanone Hydrochloride and Analogous Aminoketones

Direct Synthetic Approaches to 1-Amino-2-hexanone Hydrochloride

A direct and classical method for the synthesis of this compound involves the hydrolysis of an N-acylated precursor. Specifically, the process starts from ethyl 2-acetamido-3-oxoheptanoate.

The synthesis proceeds by heating ethyl 2-acetamido-3-oxoheptanoate under reflux with 50% hydrochloric acid. This strong acidic condition facilitates the hydrolysis of both the ester and the amide functionalities. The reaction mixture is then evaporated to dryness to yield this compound as a dark red oil. prepchem.com

| Precursor | Reagents | Conditions | Product | Yield |

| Ethyl 2-acetamido-3-oxoheptanoate | 50% Hydrochloric Acid | Reflux, 9 hours | This compound | ~56% |

This table outlines the direct synthesis of this compound.

Exploration of Amination Strategies on Halogenated Ketone Precursors

The nucleophilic substitution of an α-halogenated ketone is a fundamental approach for the synthesis of α-aminoketones. nih.gov This method involves the reaction of an α-haloketone with an amine source. While a direct synthesis of this compound from a halogenated precursor is not extensively detailed in the provided search results, the general principles of this strategy are well-established.

The reaction of an aliphatic ketone with a halogen, such as chlorine or bromine, typically yields a mono-substituted haloketone, although the formation of di-halogenated byproducts can occur. nih.gov For instance, 1-chloro-2-hexanone or 1-bromo-2-hexanone would be the required precursors for 1-amino-2-hexanone. These precursors can then react with an amine, such as ammonia (B1221849) or a protected amine equivalent, to form the desired α-amino ketone. The use of excess amine is often necessary to neutralize the hydrogen halide formed during the reaction and to drive the reaction to completion.

Challenges in this approach include controlling the regioselectivity of the initial halogenation and preventing over-alkylation of the amine.

Reductive Amination Routes from α-Ketoaldehydes or α-Diketones

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine. unl.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.comnih.gov

For the synthesis of 1-amino-2-hexanone, a potential α-diketone precursor would be hexane-2,3-dione. The reductive amination of hexane-2,3-dione with ammonia would, in principle, yield 1-amino-2-hexanone or 2-amino-3-hexanone, depending on the regioselectivity of the initial condensation and subsequent reduction. The regioselectivity can often be a challenge in the reductive amination of unsymmetrical diketones.

| Carbonyl Precursor | Amine Source | Reducing Agent | Potential Products |

| Hexane-2,3-dione | Ammonia | NaBH3CN or NaBH(OAc)3 | 1-Amino-2-hexanone, 2-Amino-3-hexanone |

This table illustrates a potential reductive amination route to an aminoketone analogous to the target compound.

Precedent Synthetic Strategies for Related α-Aminoketone Hydrochlorides

The synthesis of α-aminoketone hydrochlorides has been advanced through various sophisticated methods, including asymmetric approaches and rearrangement reactions, which offer greater control over stereochemistry and structural diversity.

Asymmetric Synthesis via Chiral Imine Intermediates and Reduction

The asymmetric synthesis of α-aminoketones can be achieved through the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. One effective strategy involves the diastereoselective alkylation or reduction of a chiral imine or enamine derived from an α-keto acid or a related precursor.

For example, the asymmetric hydrogenation of prochiral imines is a direct and efficient approach to prepare valuable α-chiral amines. wikipedia.org This method often employs transition metal catalysts with chiral ligands to achieve high enantioselectivity. Another approach involves the use of chiral amine reagents that, after reaction and subsequent removal, impart chirality to the final product.

| Imine Type | Reaction | Key Features |

| Chiral N-sulfinylimines | Diastereoselective reduction | The chiral sulfinyl group directs the stereochemical outcome of the reduction. |

| Prochiral imines with chiral catalyst | Asymmetric hydrogenation | Transition metal catalysts with chiral ligands enable high enantioselectivity. |

This table summarizes asymmetric strategies for α-aminoketone synthesis.

Rearrangement Reactions of Hydroxyimine Derivatives

The rearrangement of α-hydroxyimines, often referred to as the α-ketol rearrangement, provides a valuable route to α-aminoketones. acs.orgacs.org This reaction can be induced by acid, base, or heat and involves the 1,2-migration of an alkyl or aryl group. acs.org The thermodynamic stability of the resulting α-aminoketone often drives the reaction.

A significant advancement in this area is the development of catalytic asymmetric α-iminol rearrangements. For instance, a zirconium complex of VANOL has been shown to be a highly effective catalyst for the rearrangement of α-hydroxyimines to α-aminoketones, achieving high yields and excellent enantioselectivity for a broad range of substrates. nih.gov

| Precursor | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| α-Hydroxy N-phenylimine | Zr((R)-VANOL)3(NMI)2 | (R)-α-Amino ketone | up to 96% | up to >99% |

This table presents data from a catalytic asymmetric α-iminol rearrangement. nih.gov

Mannich-type Reactions in the Formation of β-Amino Ketones with Potential for Structural Diversification

The Mannich reaction is a classic three-component condensation of an aldehyde (or ketone), a primary or secondary amine, and an enolizable carbonyl compound, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base. researchgate.netnih.gov This reaction is a powerful tool for C-C bond formation and the introduction of a nitrogen-containing functional group. researchgate.net

The versatility of the Mannich reaction allows for significant structural diversification of the resulting β-aminoketones by varying the three components. organic-chemistry.org For instance, the use of different aromatic aldehydes, anilines, and acetophenones can generate a wide library of β-aminoketones. researchgate.net Catalytic and asymmetric versions of the Mannich reaction have been developed, employing organocatalysts or metal complexes to control the stereoselectivity of the reaction.

While the Mannich reaction directly produces β-aminoketones, these products can serve as precursors for further transformations, potentially leading to α-aminoketones through subsequent rearrangement or other synthetic manipulations. The structural diversity achievable through the Mannich reaction highlights its importance in generating a broad range of amino ketone scaffolds.

| Aldehyde | Amine | Ketone | Catalyst | Product Type |

| Aromatic Aldehyde | Aniline | Acetophenone | Bismuth Nitrate | β-Amino diaryl ketone |

| Formaldehyde (from 1,3-dioxolane) | Piperazine | Acetophenone | None (reflux) | β-Piperazinyl ketone |

| Aromatic Aldehyde | p-Toluenesulfonamide | Unfunctionalized Ketone | Quinidine Thiourea | N-Tosyl β-aminoketone |

This table showcases the structural diversification possible through the Mannich reaction. researchgate.netorganic-chemistry.org

Aminolysis of Cyclic Ethers Leading to Aminoketone Structures

A two-step synthetic pathway to α-aminoketones can be achieved through the aminolysis of cyclic ethers, specifically oxiranes, followed by the selective oxidation of the resulting amino alcohol. This method provides a valuable route to aminoketone structures.

The initial step involves the ring-opening of a substituted oxirane with an amine. For the synthesis of a precursor to 1-amino-2-hexanone, 1,2-epoxyhexane (B74757) (also known as 2-butyloxirane) can be subjected to aminolysis with ammonia. This reaction yields 1-amino-2-hexanol.

The subsequent and crucial step is the selective oxidation of the secondary alcohol group in 1-amino-2-hexanol to a ketone, without affecting the primary amine. Direct oxidation of unprotected amino alcohols has historically been challenging. However, modern catalytic systems have been developed to achieve high chemoselectivity. For instance, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system enables the aerobic oxidation of various unprotected amino alcohols to their corresponding amino carbonyl compounds in good to high yields at ambient temperature. elsevierpure.comnih.gov This method offers a viable route to transform 1-amino-2-hexanol into 1-amino-2-hexanone. While the biocatalytic oxidation of secondary alcohols is less common due to the destruction of chirality, it remains an area of active research. mdpi.com

Biocatalytic and Chemoenzymatic Approaches to Amino Ketones

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino ketones, offering high selectivity and environmentally benign reaction conditions.

Enzymatic Reductive Amination of Ketone Substrates (e.g., 2-hexanone)

The direct synthesis of amines from ketones can be efficiently catalyzed by amine dehydrogenases (AmDHs). These enzymes facilitate the reductive amination of carbonyl compounds, and recent studies have demonstrated their efficacy on a range of aliphatic ketones, including 2-hexanone (B1666271).

In a study investigating various AmDHs, the enzyme Ch1-AmDH was found to be highly active for the conversion of medium-chain linear ketones. When 2-hexanone was used as the substrate at a concentration of 50 mM, significant conversion to 1-amino-2-hexanone was observed. The biocatalytic system often employs a coenzyme regeneration system, such as a formate (B1220265) dehydrogenase (FDH), to recycle the nicotinamide (B372718) cofactor (e.g., NAD⁺/NADH), making the process more atom-efficient.

| Substrate | Enzyme | Substrate Concentration (mM) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| 2-Hexanone | Ch1-AmDH | 50 | 24 | Efficient Conversion |

Stereoselective Formation of Amino Ketones via Biocatalysis

The stereoselective synthesis of chiral amino ketones is of great importance, and biocatalysis, particularly through the use of transaminases (TAs), offers an effective solution. Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, often with high enantioselectivity. nih.gov

This can be applied in two main strategies:

Asymmetric Synthesis: A prochiral ketone is converted into a single enantiomer of the corresponding chiral amine.

Kinetic Resolution: A racemic mixture of a chiral amine is resolved by the selective deamination of one enantiomer, leaving the other enantiomer in high enantiomeric excess.

Research has shown that ω-transaminases can be employed for the amination of various ketones. While some transaminases show a preference for bulky ketones, others are capable of converting aliphatic ketones. nih.gov In some studies, 2-hexanone has been used as a substrate, with the conversion efficiency being influenced by the length of the alkyl side chain. nih.gov

Chemical Transformations and Reactivity of 1 Amino 2 Hexanone Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-amino-2-hexanone is a key site for a variety of chemical modifications. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a wide array of derivatives.

Nucleophilic Alkylation Reactions

The primary amine of 1-amino-2-hexanone can undergo nucleophilic alkylation with alkyl halides. This reaction, a form of N-alkylation, introduces an alkyl group onto the nitrogen atom. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies are often employed. One common method is reductive amination (or reductive alkylation), where the amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. pressbooks.pubnih.gov This approach offers greater control over the degree of alkylation. For instance, reacting 1-amino-2-hexanone with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) would yield an N-substituted-1-amino-2-hexanone. pressbooks.pubwikipedia.org The choice of reducing agent is crucial; NaBH3CN is often preferred because it is selective for the iminium ion and does not readily reduce the ketone or aldehyde starting materials. wikipedia.org

Another approach to control alkylation is through the use of bulky alkylating agents or by employing a large excess of the primary amine to favor the mono-alkylated product statistically. The direct alkylation with alkyl halides is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. masterorganicchemistry.com For 1-amino-2-hexanone hydrochloride, an external base is necessary to deprotonate the ammonium salt, thereby liberating the free, nucleophilic primary amine.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| 1-Amino-2-hexanone | Alkyl Halide (R-X) | N-Alkyl-1-amino-2-hexanone | Base (e.g., K2CO3, Et3N) |

| 1-Amino-2-hexanone | Aldehyde/Ketone (R'C(O)R'') | N-Alkyl-1-amino-2-hexanone | Reducing Agent (e.g., NaBH3CN), pH control |

This table represents generalized reaction conditions. Specific conditions may vary based on the substrates and desired products.

Acylation Reactions for Amide Formation

The primary amine of this compound readily undergoes acylation to form stable amide derivatives. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). nih.govmasterorganicchemistry.com These reactions are generally robust and high-yielding.

When using an acyl chloride, the reaction is often performed under Schotten-Baumann conditions, which involves an aqueous base (like sodium hydroxide) to neutralize the hydrogen chloride byproduct. wikipedia.orgrsc.org For this compound, the base serves the dual purpose of neutralizing the starting material and the HCl generated. Alternatively, a tertiary amine like pyridine (B92270) or triethylamine (B128534) can be used as a base in an organic solvent. rsc.org

Acid anhydrides are also effective acylating agents. A notable method for the acylation of α-amino ketone hydrochloride salts involves the use of an anhydride with dimethylformamide (DMF) as a catalyst, proceeding under neutral conditions without the need for an added base or solvent. rsc.org This method has been shown to be highly efficient, for example, in the conversion of benzoylmethylamine hydrochloride to its N-acetyl derivative in 99% yield. rsc.org

The resulting N-acyl-α-amino ketones are an important class of compounds with documented biological activities, including antiviral and anti-inflammatory properties. wikipedia.org

| Acylating Agent | Conditions | Product |

| Acyl Chloride (RCOCl) | Aqueous NaOH or Tertiary Amine (e.g., Pyridine) | N-Acyl-1-amino-2-hexanone |

| Acid Anhydride ((RCO)2O) | DMF (catalytic), heat | N-Acyl-1-amino-2-hexanone |

This table illustrates common acylation methods. Specific reagents and conditions can be optimized for desired outcomes.

Formation of Imine and Enamine Derivatives with Carbonyl Compounds

The reaction of 1-amino-2-hexanone with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. jove.comlibretexts.org As a primary amine, 1-amino-2-hexanone attacks the electrophilic carbonyl carbon of the reaction partner. This is followed by the elimination of a water molecule in a reversible, acid-catalyzed process. wikipedia.orglibretexts.org

The mechanism involves the initial formation of a tetrahedral carbinolamine intermediate. jove.com Under acidic conditions (optimally around pH 5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglumenlearning.com Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond characteristic of an imine. libretexts.org

It is important to distinguish this from reactions with secondary amines, which would lead to the formation of enamines. wikipedia.orgjove.com Since 1-amino-2-hexanone is a primary amine, imine formation is the expected outcome. The reaction is driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org These imine derivatives can be stable compounds or serve as intermediates for further transformations, such as reduction to secondary amines (as in reductive amination).

| Carbonyl Compound | Conditions | Product Type |

| Aldehyde (R'CHO) | Acid catalyst (e.g., H+), removal of water | Imine (Schiff Base) |

| Ketone (R'C(O)R'') | Acid catalyst (e.g., H+), removal of water | Imine (Schiff Base) |

This table outlines the general reaction for imine formation. The specific carbonyl compound will determine the structure of the resulting imine.

Deamination Reactions and Pathway Elucidation

The primary amine functionality of α-amino ketones can be removed through deamination reactions. A classic method for the deamination of primary amines is the reaction with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid.

This reaction proceeds through the formation of a diazonium salt intermediate (R-N2+). For primary aliphatic amines, this diazonium salt is highly unstable and readily decomposes, losing nitrogen gas (N2) to form a carbocation. This carbocation can then undergo various reactions, including substitution with solvent molecules (e.g., water to form an alcohol) or elimination to form an alkene.

In the case of α-amino ketones, the deamination can lead to a mixture of products. A plausible pathway involves the formation of an α-hydroxy ketone. For instance, the deamination of related α-amino alcohols is known to yield ketone products through a rearrangement pathway. While specific studies on the nitrous acid deamination of 1-amino-2-hexanone are not prevalent in readily available literature, the general mechanism suggests that the initially formed carbocation at the C1 position could be attacked by water to form 1-hydroxy-2-hexanone. Rearrangement reactions are also possible, potentially leading to other ketone or aldehyde isomers. The exact product distribution would depend on the specific reaction conditions and the stability of the intermediate carbocations.

N-Modification Reactions

Beyond simple alkylation and acylation, the primary amine of 1-amino-2-hexanone can undergo more complex N-modification reactions, such as N-arylation and N-alkylation with less conventional electrophiles like phenols or cyclohexenones.

N-Arylation: The formation of a bond between the amine nitrogen and an aromatic ring can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or triflates. While highly effective for a wide range of amines, specific application to α-amino ketones would require careful optimization to avoid competing reactions at the ketone functionality.

N-Alkylation with Phenols: Direct alkylation of amines with phenols is challenging due to the poor leaving group ability of the hydroxyl group. However, reactions like the Mitsunobu reaction can achieve this transformation. This reaction uses triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the phenol's hydroxyl group, allowing for nucleophilic attack by the amine.

N-Alkylation with Cyclohexenones: The reaction with α,β-unsaturated ketones like cyclohexenone proceeds via a conjugate addition (or Michael addition). The nucleophilic primary amine attacks the β-carbon of the unsaturated system. This reaction is typically base-catalyzed to enhance the nucleophilicity of the amine, although it can sometimes proceed under neutral or even acidic conditions. For this compound, a base would be required to free the amine. The initial adduct is an enolate, which then tautomerizes to the more stable keto form, resulting in a 3-(amino)-cyclohexanone derivative. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of more complex molecules.

Reactions Involving the Ketone Functionality

The ketone group in 1-amino-2-hexanone provides a second site for chemical modification, primarily through reactions at the electrophilic carbonyl carbon. These reactions include reductions, additions of organometallic reagents, and olefinations. The presence of the nearby amino group (which can be protonated or acylated) can influence the reactivity and stereoselectivity of these transformations.

For example, reduction of the ketone to a secondary alcohol can be achieved using various reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reagent is important, especially when the amine is unprotected, to avoid side reactions. Addition of Grignard reagents or organolithium compounds to the ketone would yield tertiary alcohols. Wittig-type reactions can be used to convert the carbonyl group into a carbon-carbon double bond. The interplay between the two functional groups allows for the synthesis of a diverse range of aminoalcohols and other complex structures.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in this compound is a key site for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reactivity is central to many of the chemical transformations of this compound.

The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, where the hybridization of the carbon changes from sp² to sp³. masterorganicchemistry.com The stability and subsequent reaction pathway of this intermediate depend on the nature of the attacking nucleophile and the reaction conditions.

Common nucleophiles that react with ketones include primary and secondary amines. The reaction with primary amines typically results in the formation of an imine (a compound containing a carbon-nitrogen double bond), while reaction with secondary amines leads to the formation of an enamine (a compound with an amino group attached to a double bond). rsc.orglibretexts.org The formation of these products is often reversible and can be influenced by factors such as pH and the removal of water from the reaction mixture. rsc.orglibretexts.org

The general mechanism for imine formation involves several steps:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

Enamine formation follows a similar pathway, but because the secondary amine has only one proton to lose, the final step involves the removal of a proton from an adjacent carbon atom, leading to the formation of the carbon-carbon double bond of the enamine. libretexts.org

Below is a table summarizing the expected products from the reaction of 1-amino-2-hexanone with different types of amines:

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | R-N=C(CH₂(CH₂)₃CH₃)CH₂NH₂ |

| Secondary Amine (R₂NH) | Enamine | R₂N-C(CH₂(CH₂)₃CH₃)=CHNH₂ |

α-Carbon Functionalization and Enolate Chemistry

The presence of protons on the carbon atoms adjacent to the carbonyl group (α-carbons) in 1-amino-2-hexanone allows for functionalization at these positions through enolate chemistry. Enolates are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.com

Enolates are formed by the deprotonation of an α-carbon using a suitable base. bham.ac.uk The resulting enolate anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com The choice of base is crucial and depends on the desired outcome of the reaction. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible formation of the enolate. libretexts.org Weaker bases, such as alkoxides, can also be used, but the equilibrium will favor the ketone, resulting in a lower concentration of the enolate. bham.ac.uk

Once formed, the enolate can react with various electrophiles, leading to the substitution of an α-hydrogen. Common electrophilic partners for enolates include alkyl halides, aldehydes, and ketones. The reaction of an enolate with an alkyl halide is a classic method for the α-alkylation of ketones.

The regioselectivity of enolate formation can be an important consideration in unsymmetrical ketones. However, in the case of 1-amino-2-hexanone, the two α-carbons are not equivalent. Deprotonation can occur at the C1 position (bearing the amino group) or the C3 position. The acidity of the protons at these positions will be influenced by the electronic effects of the neighboring functional groups.

The following table outlines the key aspects of enolate formation and reactivity for a generic ketone:

| Process | Description | Key Reagents/Conditions |

|---|---|---|

| Enolate Formation | Deprotonation of the α-carbon. | Strong bases (e.g., LDA, NaH) or weaker bases (e.g., alkoxides). libretexts.org |

| Alkylation | Reaction with an alkyl halide to form a new C-C bond. | Alkyl halide (e.g., CH₃I, CH₃CH₂Br). |

| Aldol Addition | Reaction with an aldehyde or ketone to form a β-hydroxy ketone. | Aldehyde or ketone. |

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound, containing both an amino group and a ketone, allows for a variety of intermolecular and intramolecular reactions. These reactions can lead to the formation of larger molecules or cyclic structures, which are of significant interest in synthetic chemistry.

Intermolecular Reactions:

Intermolecular reactions occur between two or more molecules of 1-amino-2-hexanone or between 1-amino-2-hexanone and another reactant. For instance, under appropriate conditions, the amino group of one molecule can react with the carbonyl group of another molecule in a self-condensation reaction. This can lead to the formation of dimers or polymers.

Furthermore, 1-amino-2-hexanone can participate in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are highly efficient and can generate molecular diversity. For example, in the presence of another ketone and a suitable catalyst, spiroheterocycles can be synthesized. nih.gov

Intramolecular Reactions:

Intramolecular reactions occur within a single molecule of 1-amino-2-hexanone. The proximity of the amino and carbonyl groups can facilitate cyclization reactions. For example, intramolecular nucleophilic addition of the amino group to the carbonyl carbon can lead to the formation of a cyclic hemiaminal. Subsequent dehydration of this intermediate could potentially yield a cyclic imine.

The "tert-amino effect" is a relevant concept here, describing cyclization reactions involving an N,N-dialkylamino group and an ortho-substituent on an aromatic ring. While 1-amino-2-hexanone is aliphatic, the principle of intramolecular cyclization driven by the proximity of reacting functional groups is analogous. nih.gov

The following table provides examples of potential intermolecular and intramolecular reaction pathways:

| Reaction Type | Description | Potential Product Type |

|---|---|---|

| Intermolecular Self-Condensation | Reaction between two molecules of 1-amino-2-hexanone. | Dimer, Polymer |

| Multicomponent Reaction | Reaction with other reactants to form complex molecules. | Spiroheterocycles. nih.gov |

| Intramolecular Cyclization | Reaction of the amino group with the carbonyl group within the same molecule. | Cyclic hemiaminal, Cyclic imine |

Protonation Equilibria and Salt Formation Chemistry

As an amino ketone hydrochloride, 1-amino-2-hexanone exists as a salt. The amino group is protonated, forming an ammonium salt with the chloride counterion. The protonation state of the molecule is dependent on the pH of the solution.

Amino acids, which also contain both an amino group and a carboxylic acid group, provide a useful model for understanding the protonation equilibria of 1-amino-2-hexanone. researchgate.net The protonation and deprotonation of the functional groups occur at specific pKa values. The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated.

For 1-amino-2-hexanone, there will be a pKa associated with the ammonium group (-NH₃⁺). At a pH below this pKa, the amino group will be predominantly in its protonated, charged form. As the pH increases above the pKa, the amino group will become deprotonated to its neutral form (-NH₂).

The protonation state significantly influences the reactivity of the molecule. For example, the nucleophilicity of the amino group is much lower when it is protonated. Therefore, reactions involving the amino group as a nucleophile are typically carried out under basic or neutral conditions where a significant concentration of the deprotonated form exists.

The study of protonation equilibria is often carried out using titration experiments, where a solution of the compound is titrated with a strong acid or base, and the pH is monitored. researchgate.net This allows for the determination of the pKa values of the ionizable groups.

The following table summarizes the expected protonation states of 1-amino-2-hexanone at different pH ranges:

| pH Range | Predominant Species | Chemical Formula |

|---|---|---|

| pH < pKa | Protonated (Ammonium) | CH₃(CH₂)₃C(O)CH₂NH₃⁺Cl⁻ |

| pH > pKa | Deprotonated (Free Amine) | CH₃(CH₂)₃C(O)CH₂NH₂ |

Mechanistic Investigations of 1 Amino 2 Hexanone Hydrochloride Transformations

Reaction Pathway Elucidation for Synthetic Routes

The synthesis of α-amino ketones like 1-amino-2-hexanone can be achieved through various pathways, each with a distinct mechanistic underpinning. While specific studies on 1-amino-2-hexanone hydrochloride are limited, the elucidation of reaction pathways for the broader class of α-amino ketones provides a strong framework for understanding its formation.

One common approach involves the amination of an α-halo ketone. For instance, the synthesis could start from 1-bromo-2-hexanone, which then undergoes nucleophilic substitution with an amine source. The reaction proceeds via a direct S_N2 mechanism, where the amine attacks the carbon bearing the halogen, displacing the bromide ion.

Another significant pathway is the direct α-C-H amination of ketones. Transition-metal-free approaches have been developed using catalysts like ammonium (B1175870) iodide with a co-oxidant. organic-chemistry.org The proposed mechanism involves the in situ generation of an electrophilic aminating agent which then reacts with the ketone enolate.

The Strecker synthesis, traditionally used for amino acids, can also be adapted for α-amino ketones. wikipedia.org This involves the reaction of a ketone (in this case, 2-hexanone) with an ammonia (B1221849) source and a cyanide source. The mechanism proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields the α-amino ketone hydrochloride. masterorganicchemistry.com

Recent advancements have also explored thiazolium-catalyzed cross-coupling reactions. acs.org In this method, an aldehyde reacts with an acylimine in the presence of a thiazolium catalyst. The catalyst forms a Breslow intermediate with the aldehyde, which then acts as a nucleophile, attacking the imine to form the α-amino ketone product after catalyst regeneration.

A general representation of the synthesis of this compound from ethyl 2-acetamido-3-oxoheptanoate involves acid-catalyzed hydrolysis. The reaction proceeds by heating the starting material with hydrochloric acid, which hydrolyzes the amide and ester groups, followed by decarboxylation to yield the final product.

Table 1: Synthetic Routes to α-Amino Ketones

| Starting Material | Reagents | Key Intermediates | General Mechanism |

|---|---|---|---|

| α-Halo Ketone | Amine | - | S_N2 Substitution |

| Ketone | Aminating Agent, Catalyst | Enolate, Electrophilic Amine | C-H Amination |

| Ketone | Ammonia, Cyanide Source | Iminium Ion, α-Aminonitrile | Strecker Synthesis |

| Aldehyde, Acylimine | Thiazolium Catalyst | Breslow Intermediate | Cross-Coupling |

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control in the synthesis of α-amino ketones is paramount, particularly for pharmaceutical applications where a specific enantiomer is often required. Asymmetric synthesis of compounds like 1-amino-2-hexanone can be approached through several strategies, each relying on a distinct mechanism for inducing chirality.

One prevalent method involves the use of chiral auxiliaries. A chiral amine can be reacted with a ketone to form a chiral imine. Subsequent diastereoselective addition of a nucleophile, followed by the removal of the chiral auxiliary, yields the enantiomerically enriched α-amino ketone. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the nucleophile to one face of the imine.

Catalytic asymmetric synthesis represents a more atom-economical approach. Chiral catalysts, such as those based on palladium or other transition metals, can be employed to control the stereochemistry of the reaction. nih.gov For instance, in the palladium-catalyzed asymmetric arylation of α-keto imines, a chiral palladium(II) complex can cooperatively activate both the imine and the arylboronic acid, promoting an enantioselective insertion. nih.gov The geometry of the chiral ligand-metal complex is crucial in creating a chiral environment that favors the formation of one enantiomer over the other.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of α-amino ketones. Chiral primary amines derived from amino acids can catalyze reactions with high enantioselectivity. organic-chemistry.org The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts enantioselectively. The stereochemical outcome is controlled by the specific conformation of the chiral catalyst and its interaction with the substrates.

Enzymatic reactions offer a highly selective route to chiral amino acids and their derivatives. rsc.org While specific enzymatic routes to 1-amino-2-hexanone are not widely reported, the principles of enzymatic asymmetric synthesis, such as the use of transaminases or acylases, could be applied. The enzyme's active site provides a highly controlled chiral environment that ensures near-perfect enantioselectivity.

Table 2: Mechanisms of Stereochemical Control

| Method | Chiral Source | Mechanism of Control | Typical Outcome |

|---|---|---|---|

| Chiral Auxiliary | Covalently bonded chiral group | Steric hindrance directing nucleophilic attack | Diastereoselective synthesis |

| Chiral Metal Catalyst | Chiral ligand complexed to a metal center | Formation of a chiral catalytic pocket | Enantioselective catalysis |

| Chiral Organocatalyst | Chiral amine or other small organic molecule | Formation of chiral intermediates (enamines/iminiums) | Enantioselective catalysis |

Kinetic Studies of Chemical Transformations

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For the transformations of this compound, kinetic analysis can provide valuable insights into reaction orders, rate-determining steps, and the influence of various parameters such as temperature, concentration, and catalysts.

In catalytic reactions, kinetic studies can help elucidate the catalytic cycle. For example, in a thiazolium-catalyzed reaction, determining the rate law can help identify whether the formation of the Breslow intermediate or its subsequent reaction with the imine is the rate-limiting step. acs.org

Stopped-flow techniques are particularly useful for studying fast reactions, such as the binding of a substrate to a catalyst or the initial steps of a reaction. This method allows for the rapid mixing of reactants and the observation of the reaction progress on a millisecond timescale, providing data to determine rate constants for individual steps in a complex reaction mechanism.

Table 3: Hypothetical Kinetic Parameters for α-Amino Ketone Formation

| Reaction Type | Rate Law (Hypothetical) | Key Influencing Factors | Method of Study |

|---|---|---|---|

| S_N2 Amination | Rate = k[α-halo ketone][amine] | Solvent polarity, Temperature | UV-Vis Spectroscopy, HPLC |

| Catalytic Amination | Rate = k[ketone]^a[amine]^b[catalyst]^c | Catalyst loading, Temperature, Pressure | Gas Chromatography, NMR |

It is important to note that the data in Table 3 is illustrative and based on general principles of chemical kinetics for similar reactions. Detailed experimental studies would be required to determine the specific kinetic parameters for the transformations of this compound.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of 1-Amino-2-hexanone hydrochloride from complex mixtures, allowing for its individual analysis.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com However, due to the polar nature of the amino and keto groups in 1-Amino-2-hexanone, direct analysis by GC can be challenging, often leading to poor peak shape and decomposition in the injector port. thermofisher.com To overcome these limitations, derivatization is a common strategy. thermofisher.comsigmaaldrich.com

A combination of GC-mass spectrometry (GC-MS), GC-tandem mass spectrometry (MS/MS), and GC-infrared (GC-IR) techniques can be employed for the comprehensive characterization of aminoketones. nih.govoup.com The chromatographic retention of these compounds is influenced by their structural features, such as the alkyl side-chain length and substitution patterns. nih.gov For instance, in a series of methylenedioxyphenyl-aminoketones, chromatographic retention was observed to increase with the hydrocarbon content of the alkyl side-chain. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC analysis. sigmaaldrich.com For amino-containing compounds like 1-Amino-2-hexanone, which may lack a strong chromophore for UV detection, derivatization is often employed to enhance detectability. shimadzu.comjocpr.com

Several HPLC methods have been developed for the analysis of amino acids and related compounds, which can be adapted for this compound. nih.govtandfonline.com These methods often utilize reversed-phase chromatography with UV or fluorescence detection after pre-column or post-column derivatization. actascientific.comnih.govbevital.no For instance, a UPLC method was developed for the quantification of keto analogues of essential amino acids using a C8 column and a mobile phase consisting of acetonitrile (B52724) and potassium dihydrogen orthophosphate buffer. tandfonline.comtandfonline.com Another approach involves the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which allows for the analysis of amino acids without derivatization. jocpr.com

The choice of the derivatizing reagent is crucial for successful HPLC analysis. researchgate.net Commonly used reagents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. shimadzu.comactascientific.comcreative-proteomics.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique for the unambiguous structural assignment of organic molecules. youtube.comnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in its structure. The chemical shifts, integration values, and multiplicity of these signals provide valuable information about the connectivity of the atoms. For example, the protons adjacent to the amino and carbonyl groups would appear at distinct chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. youtube.com Each unique carbon atom in this compound would give rise to a distinct signal. chemicalbook.com The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum. rsc.orgsteelyardanalytics.com For α-heterocyclic ketones, the chemical shift of the carbonyl carbon can help distinguish between keto and enol tautomers. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be employed for a more detailed structural analysis, establishing correlations between protons and carbons. nih.govyoutube.com

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. libretexts.org When coupled with a separation technique like GC (GC-MS), it becomes a powerful tool for the identification and quantification of analytes in complex mixtures. nih.govresearchgate.net

In the mass spectrum of 1-Amino-2-hexanone, the molecular ion peak (M+) would correspond to the mass of the free base. The fragmentation pattern is influenced by the functional groups present. Common fragmentation pathways for ketones include alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group, and the McLafferty rearrangement. libretexts.orglibretexts.org For aminoketones, a major fragmentation pathway involves the loss of a radical to form a stable iminium cation, which often corresponds to the base peak in the mass spectrum. nih.gov The analysis of the fragmentation pattern can provide valuable structural information, confirming the identity of the compound. libretexts.orglibretexts.org

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. sigmaaldrich.com For this compound, derivatization is often necessary to enhance its volatility for GC analysis and to introduce a chromophore or fluorophore for sensitive HPLC detection. thermofisher.comsigmaaldrich.com

For Gas Chromatography (GC):

Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines and ketones. thermofisher.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used to replace the active hydrogens on the amino group with a nonpolar silyl (B83357) group, thereby increasing the volatility and thermal stability of the analyte. thermofisher.comsigmaaldrich.comsigmaaldrich.com Another approach involves derivatization with chloroformates, such as isobutyl chloroformate, which can react with both the amino and keto groups. nih.gov

For High-Performance Liquid Chromatography (HPLC):

Pre-column derivatization is a widely used strategy in HPLC for the analysis of amino compounds. actascientific.combevital.no Several reagents are available for this purpose:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govyoutube.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. actascientific.comresearchgate.net

Dansyl Chloride: Reacts with primary and secondary amino groups to form fluorescent sulfonamide adducts. creative-proteomics.com

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent): A chiral derivatizing agent that can be used for the separation of enantiomers and produces derivatives with strong UV absorbance. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts with primary and secondary amines to yield highly stable and fluorescent derivatives. creative-proteomics.comwaters.com

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the presence of interfering substances in the sample matrix. researchgate.net

Data Tables

Table 1: Chromatographic and Spectroscopic Data for the Analysis of 1-Amino-2-hexanone and Related Compounds

| Analytical Technique | Compound Type | Key Findings |

| GC-MS, GC-MS/MS, GC-IR | Methylenedioxyphenyl-aminoketones | Chromatographic retention increases with the length of the alkyl side-chain. Major mass spectral peaks correspond to iminium cation fragments. nih.gov |

| HPLC-UV/Fluorescence | Keto analogues of essential amino acids | Successful separation achieved on a C8 column with a mobile phase of acetonitrile and potassium dihydrogen orthophosphate buffer. tandfonline.comtandfonline.com |

| ¹³C NMR | α-Heterocyclic ketones | The chemical shift of the carbonyl carbon can distinguish between keto (δc 179–191 ppm) and enol (δc 161–171 ppm) tautomers. rsc.org |

| Mass Spectrometry | 2-Hexanone (B1666271) | Exhibits a characteristic McLafferty rearrangement fragment at m/z = 58 and a base peak corresponding to an acylium ion. libretexts.org |

Table 2: Common Derivatization Reagents for the Analysis of Amino Compounds

| Derivatization Reagent | Target Analyte | Analytical Technique | Detection Method |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino acids | GC | Flame Ionization Detector (FID) thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino acids | GC-MS | Mass Spectrometry sigmaaldrich.comsigmaaldrich.com |

| o-Phthalaldehyde (OPA) | Primary amino acids | HPLC | Fluorescence nih.govyoutube.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amino acids | HPLC | Fluorescence actascientific.comresearchgate.net |

| Dansyl Chloride | Primary and secondary amines | HPLC | Fluorescence, UV creative-proteomics.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | HPLC | Fluorescence creative-proteomics.comwaters.com |

Electrophoretic Separation Techniques (e.g., Capillary Zone Electrophoresis)

Electrophoretic methods provide a powerful alternative to chromatography for separating charged molecules like this compound.

Capillary Zone Electrophoresis (CZE): CZE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility within a narrow capillary under the influence of a high-voltage electric field. oup.com Since 1-amino-2-hexanone is a primary amine, it exists as a positively charged ion in acidic buffer solutions, making it well-suited for CZE analysis. helsinki.fi The technique offers several advantages, including rapid analysis times, high separation efficiency, and low consumption of samples and reagents. oup.comnih.gov CZE can be coupled with various detection methods, such as conductometric or UV detection, to provide both qualitative and quantitative data. nih.govhoriba.com

Theoretical and Computational Studies on 1 Amino 2 Hexanone Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 1-Amino-2-hexanone hydrochloride. Methods such as Density Functional Theory (DFT) are employed to model the molecule and derive a variety of electronic and reactivity descriptors. nih.gov

The geometry of the molecule is first optimized to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information can be extracted. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

Reactivity descriptors derived from these calculations help in understanding how the molecule will interact with other chemical species. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov For instance, the ionization potential relates to the molecule's ability to act as an electron donor, while the electron affinity indicates its capacity to accept an electron. Chemical hardness is a measure of resistance to change in its electron distribution. nih.gov

In the context of 1-Amino-2-hexanone, the presence of a carbonyl group and an amino group introduces specific sites of reactivity. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of thecarbonyl group are expected to be primary sites for electrophilic attack and protonation, respectively. Quantum chemical calculations can quantify the electron density at these sites, providing a more precise prediction of their reactivity.

Table 1: Calculated Electronic and Reactivity Descriptors for a Hypothetical Aminoketone (Note: This table is illustrative, based on typical values for similar molecules as specific data for this compound is not readily available in the literature.)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 8.1 | eV |

| Electron Affinity | 0.9 | eV |

| Electronegativity | 4.5 | eV |

| Chemical Hardness | 3.6 | eV |

| Electrophilicity Index | 2.8 | eV |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexyl chain in this compound allows it to adopt numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of such flexible molecules. mdpi.com

MD simulations model the movement of atoms in the molecule over time by solving Newton's equations of motion. nih.gov This provides a dynamic picture of the molecule's behavior, revealing the preferred conformations and the transitions between them. For this compound, key dihedral angles along the carbon backbone and around the C-C bond adjacent to the carbonyl and amino groups would be monitored to identify the most stable rotamers. fu-berlin.de

The results of a conformational analysis can be visualized using a Ramachandran-like plot, showing the distribution of conformations as a function of key dihedral angles. The relative populations of different conformational states can be determined from the simulation, providing insight into the molecule's structure in solution.

Table 2: Representative Dihedral Angles and Conformational States from a Hypothetical MD Simulation (Note: This table is illustrative.)

| Dihedral Angle | Conformational State | Population (%) |

| C3-C4-C5-C6 | Anti | 65 |

| C3-C4-C5-C6 | Gauche | 35 |

| N-C1-C2-C3 | Trans | 70 |

| N-C1-C2-C3 | Cis | 30 |

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential reaction pathways for this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most likely mechanism, including the structures of any intermediates and transition states. core.ac.uk

A relevant reaction for ketones like 1-Amino-2-hexanone is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group. scholarsresearchlibrary.comresearchgate.net For 1-Amino-2-hexanone, this would involve the abstraction of a hydrogen atom from the γ-carbon (C5) by the carbonyl oxygen, proceeding through a six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net

Computational methods, such as DFT, can be used to locate the geometry of this transition state and calculate its energy. scholarsresearchlibrary.comresearchgate.net This energy barrier, or activation energy, is a critical factor in determining the rate of the reaction. The vibrational frequencies of the transition state are also calculated; a valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scholarsresearchlibrary.com

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactant and product structures on the potential energy surface. scholarsresearchlibrary.com These calculations provide a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

Table 3: Calculated Activation Energies for a Hypothetical Reaction Pathway (Note: This table is illustrative and based on similar ketone reactions.)

| Reaction Step | Reactant(s) | Product(s) | Transition State | Activation Energy (kcal/mol) |

| Intramolecular H-abstraction | 1-Amino-2-hexanone | Biradical intermediate | Six-membered cyclic TS | 35 |

| Cα-Cβ Cleavage | Biradical intermediate | Final products | Cleavage TS | 10 |

Applications in Advanced Organic Synthesis

Utility as a Chiral Building Block in Stereoselective Synthesis

The stereoselective synthesis of molecules is crucial in fields such as medicinal chemistry, where the specific three-dimensional arrangement of atoms can dictate biological activity. enamine.net Chiral α-aminoketones are important synthons for creating enantiomerically pure compounds. nih.gov While direct stereoselective applications of 1-amino-2-hexanone hydrochloride are not extensively documented in isolation, the broader class of α-aminoketones is widely used in stereoselective synthesis. nih.govnih.gov

Methodologies for preparing chiral aminocarbonyl compounds are of great interest. nih.gov One common strategy involves the nucleophilic addition to chiral imines. nih.gov For example, N-tert-butanesulfinyl imines are frequently used to achieve stereoselective synthesis of α-amino ketone derivatives. nih.gov The development of catalysts for the enantioselective synthesis of complex organic molecules is a key area of research, with some catalysts being derived from abundant amino acids like valine. nih.gov These catalysts can be used in reactions with imines to produce enantiomerically pure amines and alcohols. nih.gov

The synthesis of chiral α-amino ketones can be achieved through various catalytic enantioselective methods, including:

Asymmetric electrophilic amination of ketones. nih.gov

Chiral carbene-catalyzed cross-coupling of aldehydes with imines. nih.gov

Asymmetric reduction of α-keto ketimines. nih.gov

A palladium-catalyzed asymmetric arylation of α-keto imines offers a direct route to chiral acyclic α-amino ketones in a highly stereocontrolled manner. nih.gov Another approach involves an iridium-catalyzed SN2′ reaction of silyl-protected conjugated dienolates with amines, which can produce enantioenriched protected α-amino ketones with excellent stereoselectivity. rsc.org

Table 1: Examples of Stereoselective Synthesis Methods for α-Amino Ketones

| Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) / Yield | Reference |

| Asymmetric Arylation | Chiral Pd(II) complex | Chiral α-amino ketones | High stereocontrol | nih.gov |

| SN2′ Reaction | Iridium/phosphonamidite ligand | Enantioenriched protected α-amino ketones | Up to 96% yield, high ee | rsc.org |

| Aza-Benzoin Condensation | Thiazolium salt | α-amino ketones | 33–93% yields, satisfactory ee | rsc.org |

Intermediate in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are a ubiquitous class of molecules in the chemical industry and academia, forming the core of many pharmaceuticals and biologically active compounds. uow.edu.au this compound, as an α-aminoketone, is a valuable precursor for synthesizing these important scaffolds. mdpi.comresearchgate.net

The dual functionality of α-aminoketones allows them to participate in cyclization reactions to form a variety of heterocyclic systems. For instance, they can be used in the synthesis of pyridines through a sequential amination–cyclization–aromatization cascade when reacted with propargylamine (B41283) derivatives in the presence of a gold catalyst. mdpi.com They are also instrumental in creating quinolines, naphthyridines, and various other fused heterocyclic systems. mdpi.com

The reaction of amidrazones with α-haloesters, a related class of compounds, leads to the formation of 4,5-dihydro-1,2,4-triazin-6-ones, demonstrating the utility of bifunctional building blocks in constructing heterocycles. researchgate.nettubitak.gov.tr Furthermore, α-aminoketones can be precursors to α-imino rhodium carbenes, which can undergo intramolecular reactions to form cyclic structures like 2,3-dehydropiperazines. organic-chemistry.org

Table 2: Examples of Heterocyclic Systems Synthesized from α-Aminoketone Precursors or Related Structures

| Heterocycle | Synthetic Method | Catalyst/Reagent | Starting Materials | Reference |

| Pyridines | Amination–cyclization–aromatization | Gold catalyst | Propargylamine, Ketones | mdpi.com |

| Quinolines | Brønsted acid mediated reaction | Brønsted acid | β-(2-aminophenyl)-α,β-ynones, Enolizable ketones | mdpi.com |

| Naphthyridines | DBU-mediated cyclization | DBU | Substituted alkynes, Propargylamine | mdpi.com |

| 4,5-dihydro-1,2,4-triazin-6-ones | Reaction with amidrazones | - | Amidrazones, α-haloesters | researchgate.nettubitak.gov.tr |

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of versatile and strategically functionalized building blocks. nih.gov this compound, by virtue of its α-aminoketone structure, serves as a valuable precursor in the assembly of more intricate molecular architectures. acs.org The ketone and amine functionalities can be manipulated selectively to build carbon skeletons and introduce further complexity. acs.org

For example, the ketone group can undergo nucleophilic addition or reduction to form chiral alcohols, such as 1-aminohexan-2-ol, which are themselves important chiral building blocks. acs.orgnih.gov The amino group can be acylated or alkylated, allowing for the extension of the molecular framework. google.com

The development of methods for the stereoselective synthesis of β-alkylated α-amino acids has been advanced by palladium-catalyzed alkylation of methylene (B1212753) C(sp³)-H bonds, showcasing how amino-functionalized molecules can be elaborated into more complex amino acid derivatives. nih.gov Furthermore, α-amino ketones are key intermediates in the synthesis of various natural products and pharmaceuticals. nih.gov

Design and Development of Novel Reagents and Catalysts Derived from α-Aminoketones

The unique structural and electronic properties of α-aminoketones and their derivatives make them attractive scaffolds for the design of novel reagents and catalysts. nih.gov The proximity of the amino and keto groups can allow for chelation to metal centers, creating well-defined catalytic environments.

Chiral 1,2-amino alcohols, which can be derived from α-aminoketones, are well-established as chiral auxiliaries in asymmetric synthesis. nih.gov These auxiliaries can be used to control the stereochemical outcome of a wide range of chemical reactions. nih.gov

While specific examples of catalysts derived directly from this compound are not prominent in the literature, the broader class of molecules is a fertile ground for catalyst development. For instance, simple organic molecules derived from amino acids have been shown to be effective catalysts for the enantioselective synthesis of amines and alcohols. nih.gov The development of new catalytic protocols, including those that are transition-metal-free, photochemical, or biocatalytic, continues to expand the synthetic utility of α-aminoketones and related structures. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 1-Amino-2-hexanone hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves the reaction of 1-Amino-2-hexanone with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) under controlled pH and temperature. Key steps include:

- Precipitation : Adjust pH to 4–5 to favor salt formation.

- Purification : Recrystallize using a solvent system like ethanol/water to remove unreacted starting materials.

- Yield Optimization : Maintain reaction temperatures between 0–5°C to minimize side reactions .

Purity (>98%) can be confirmed via HPLC or titration against standardized HCl.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the amino group (δ 1.5–2.0 ppm) and ketone moiety (δ 205–210 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the molecular ion peak [M+H] at m/z 165.6.

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation).

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Stability is highly sensitive to environmental factors:

- Temperature : Store at 2–8°C in airtight containers to prevent thermal decomposition.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt.

- Light : Protect from UV exposure using amber glassware .

Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions:

- Standardize Assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer systems (PBS, pH 7.4).

- Dose-Response Curves : Compare EC values across studies to identify outlier protocols.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from divergent sources .

Q. What experimental strategies optimize the yield of this compound under varying pH conditions?

- Methodological Answer : pH critically affects protonation of the amino group:

- Optimal pH Range : 4.0–4.5 to maximize salt formation without precipitating excess HCl.

- Buffered Systems : Use acetate buffer (pH 4.3) to stabilize reaction intermediates.

- In-line Monitoring : Employ pH-stat titrators to maintain consistency during scale-up .

Q. What analytical techniques are critical for detecting degradation products in aqueous solutions?

- Methodological Answer : Degradation pathways include hydrolysis of the ketone group:

- HPLC-DAD : Use a C18 column (ACN/0.1% TFA gradient) to separate degradation products (retention time shifts).

- LC-MS/MS : Identify hydrolyzed metabolites (e.g., hexanoic acid derivatives) via fragmentation patterns.

- Karl Fischer Titration : Quantify water content to correlate with degradation rates .

Q. How does the hydrochloride salt form influence solubility in polar aprotic solvents?

- Methodological Answer : The salt form enhances solubility in DMSO and DMF due to ionic dissociation:

Q. What in vitro models are appropriate for assessing neuropharmacological potential?

- Methodological Answer : Prioritize models mimicking blood-brain barrier (BBB) penetration:

Q. What computational approaches predict metabolic pathways in mammalian systems?

- Methodological Answer : Use in silico tools to identify Phase I/II metabolism:

Q. How do structural modifications at the amino group affect reactivity in nucleophilic substitutions?

- Methodological Answer :

Substituents alter electron density and steric hindrance: - Hammett Analysis : Quantify electronic effects of para-substituents (σ values).

- Kinetic Studies : Compare reaction rates (e.g., with benzyl chloride) using pseudo-first-order conditions.

- DFT Calculations : Gaussian 16 to model transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.